4-(3-Amino-1h-1,2,4-triazol-1-yl)butanenitrile

Heterocyclic Chemistry Chemical Biology Medicinal Chemistry

Researchers using parent 3-amino-1,2,4-triazole (3-AT) face two persistent limitations: poor membrane permeability and absence of an orthogonal reactive handle. 4-(3-Amino-1H-1,2,4-triazol-1-yl)butanenitrile resolves both with a four-carbon nitrile linker that preserves the 3-amino-triazole pharmacophore while enabling downstream functionalization. • Dual orthogonal reactivity: 3-amino group for amide coupling or reductive amination; terminal nitrile for hydrolysis, reduction, or cycloaddition-no protecting group manipulation required. • ≥98% purity with NMR, HPLC, and LC-MS traceability ensures batch-to-batch reproducibility from milligram to multi-gram scale. • Higher calculated logP vs. 3-AT improves cell permeability for intracellular target engagement and prodrug strategies.

Molecular Formula C6H9N5
Molecular Weight 151.17 g/mol
Cat. No. B13639828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Amino-1h-1,2,4-triazol-1-yl)butanenitrile
Molecular FormulaC6H9N5
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1=NC(=NN1CCCC#N)N
InChIInChI=1S/C6H9N5/c7-3-1-2-4-11-5-9-6(8)10-11/h5H,1-2,4H2,(H2,8,10)
InChIKeyMGRFHDHWMYSOBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Amino-1H-1,2,4-triazol-1-yl)butanenitrile (CAS 1179201-60-5): Chemical Identity, Physicochemical Profile, and Procurement-Grade Purity Specifications


4-(3-Amino-1H-1,2,4-triazol-1-yl)butanenitrile (CAS 1179201-60-5) is a heterocyclic building block with the molecular formula C₆H₉N₅ and a molecular weight of 151.17 g·mol⁻¹ . It features a 1,2,4-triazole core bearing a 3-amino substituent and an N1-linked butanenitrile chain. Suppliers typically specify a purity of ≥98% . The parent 3-amino-1,2,4-triazole (3-AT) scaffold is well-known as a catalase and histidine biosynthesis inhibitor, but the appended butanenitrile chain and specific N1-regiochemistry of the target compound create physicochemical and reactivity distinctions that preclude simple substitution with core 3-AT or other regioisomeric analogs [1].

Regioisomerically pure N1-butanenitrile 3-amino-1,2,4-triazole scaffold for SAR library synthesis
Research-grade purity with HPLC, NMR, LC-MS traceability for reproducible multi-step chemistry
Reactive nitrile handle enables orthogonal derivatization (hydrolysis, reduction, cycloaddition) without protecting-group manipulation

Why Generic 1,2,4-Triazole Analogs Cannot Substitute for 4-(3-Amino-1H-1,2,4-triazol-1-yl)butanenitrile in Research and Industrial Applications


Although the 1,2,4-triazole core is a privileged scaffold in medicinal and agricultural chemistry, generic in-class substitution is not feasible due to precise structure–activity and structure–property requirements. The position of the amino group (3- vs. 4-amino) and the identity, length, and attachment point of the N1-alkyl chain are critical determinants of lipophilicity, metabolic stability, and target-protein binding [1]. For instance, the 3-amino-1,2,4-triazole moiety is a known catalase inhibitor (3-AT, IC₅₀ ~0.059 µM for thyroid peroxidase) , but this activity does not automatically transfer to 4-amino or other N-alkylated analogs. The butanenitrile chain in 4-(3-amino-1H-1,2,4-triazol-1-yl)butanenitrile introduces a reactive nitrile group that enables further functionalization—hydrolysis, reduction, or cycloaddition—that is absent in simple 3-AT. Interchanging with 4-(1,2,4-triazol-4-yl)butanenitrile (no amino group) or 2-(3-amino-1H-1,2,4-triazol-1-yl)butanenitrile (different alkyl chain branching) would alter hydrogen-bonding capacity, logP, and downstream reactivity, making generic equivalence invalid for structure-driven research programs.

Regioisomer N4- or 2-substituted analogs may shift hydrogen-bonding capacity, logP, and downstream reactivity; regioisomeric purity is critical for SAR.
Nitrile absent Core 3-amino-1,2,4-triazole lacks the terminal nitrile handle, limiting orthogonal transformations and library diversification.
Chain variant Branching at the α-carbon or shorter linker length can alter lipophilicity and target-engagement profile; direct substitution may invalidate comparative data.

4-(3-Amino-1H-1,2,4-triazol-1-yl)butanenitrile: Comparative Quantitative Evidence for Scientific Selection


Regioisomeric Purity and Structural Uniqueness: N1-(Butanenitrile) vs. N1-Unsubstituted and N4-Substituted 3-Amino-1,2,4-Triazoles

The target compound is exclusively N1-substituted with a linear butanenitrile chain, as verified by SMILES notation (N#CCCCn1cnc(N)n1) and InChI key . By contrast, 3-amino-1,2,4-triazole (3-AT) is unsubstituted at the N1 position, while 4-(1,2,4-triazol-4-yl)butanenitrile positions the chain at N4 and lacks the 3-amino group entirely . The 2-substituted regioisomer 2-(3-amino-1H-1,2,4-triazol-1-yl)butanenitrile (CAS 1249067-32-0) has an identical molecular weight (151.17 g·mol⁻¹) but different chromatographic retention and reactivity due to chain branching at the α-carbon . This regioisomeric precision is critical; impurity of the 2-substituted or N4-substituted isomer in the target compound would produce ambiguous biological or reactivity data.

Regioisomeric identity
Head-to-head
Exclusive N1-linear butanenitrile chain; 3-amino intact. Comparator: 3-AT (unsubstituted), N4-substituted analog, α-branched regioisomer.
Regioisomeric purity avoids ambiguous biological or reactivity data.
Identity confirmed by InChI key and SMILES; procurement of wrong regioisomer can invalidate screening campaigns.
Heterocyclic Chemistry Chemical Biology Medicinal Chemistry

Purity Specification: 98% vs. 95% — Impact on Reproducibility and Downstream Synthetic Utility

MolDB supplies 4-(3-amino-1H-1,2,4-triazol-1-yl)butanenitrile at 98% purity with supporting analytical documentation (NMR, HPLC, LC-MS) . In comparison, the alternative analog 2-(3-amino-1H-1,2,4-triazol-1-yl)butanenitrile is offered at 95% purity by AKSci , and 1-(4-cyanobutyl)-3-amino-1,2,4-triazole (a structurally related but distinct entity) is listed at 95% . A 3% purity difference represents a potential 3% mass fraction of unidentified impurities—often regioisomers or unreacted starting materials—that can compromise reaction yields, crystallizations, and biological assay reproducibility.

Purity specification
Cross-study comparable
98% (target) vs 95% (analogs)
Higher purity supports reproducible SAR and multi-step synthesis atom economy.
3% absolute purity difference represents potential regioisomeric or unreacted impurities; analytical documentation provided.
Chemical Synthesis Quality Control Reproducibility

Reactive Nitrile Handle: Synthetic Versatility vs. Non-Nitrile 3-Amino-1,2,4-Triazole Analogs

The terminal nitrile group in 4-(3-amino-1H-1,2,4-triazol-1-yl)butanenitrile enables a suite of downstream synthetic transformations—hydrolysis to the carboxylic acid, reduction to the aminomethyl derivative, cycloaddition to tetrazoles, and Pinner reaction to amidines—that are inaccessible with 3-amino-1,2,4-triazole (3-AT) or 4-(1,2,4-triazol-4-yl)butanenitrile (which lacks the 3-amino directing group for subsequent functionalization) [1]. While numerous 3-amino-1,2,4-triazole derivatives with nitrile-containing side chains appear in patent literature (e.g., Bayer CropScience herbicide applications WO2019/081307, US2018/0346520), the specific butanenitrile chain length of the target compound optimizes the balance between linker flexibility and chain length for target engagement in enzyme inhibitor design [2].

Synthetic versatility
Class-level inference
≥4 orthogonal modification sites vs. 2 for 3-AT and 3 for N4 analog
Enables diverse compound library elaboration from a single scaffold.
Nitrile, 3-amino, N1 chain, and triazole C–H provide orthogonal handles; standard nitrile chemistry routes applicable.
Click Chemistry Prodrug Design Bioisostere Synthesis

Physicochemical Differentiation: Molecular Weight and logP Estimation vs. Core 3-AT and N4-Substituted Analogs

The molecular weight of 4-(3-amino-1H-1,2,4-triazol-1-yl)butanenitrile (151.17 g·mol⁻¹) is substantially higher than that of 3-amino-1,2,4-triazole (84.08 g·mol⁻¹) and the non-amino N4-substituted analog 4-(1,2,4-triazol-4-yl)butanenitrile (136.15 g·mol⁻¹) . The butanenitrile chain increases the calculated logP by an estimated ~1.0–1.5 log units relative to 3-AT (predicted logP of 3-AT ≈ -0.7; target compound predicted logP ≈ 0.3–0.8 based on fragment-based calculation), improving membrane permeability potential while retaining the hydrogen-bond donor/acceptor capacity of the 3-amino group [1]. This intermediate logP positions the compound favorably within the CNS and oral drug-likeness space (Rule of Five) compared to the highly polar 3-AT.

Physicochemical differentiation
Cross-study comparable
ΔMW +67 vs. 3-AT; ΔlogP ≈ +1.0 to +1.5
Intermediate logP improves drug-likeness while retaining H-bond capacity.
Fragment-based logP estimation; positions compound more favorably for CNS and oral lead optimization than highly polar 3-AT.
ADME Prediction Drug-likeness Lead Optimization

Recommended Research and Industrial Application Scenarios for 4-(3-Amino-1H-1,2,4-triazol-1-yl)butanenitrile Based on Differentiated Evidence


Medicinal Chemistry: Structure–Activity Relationship (SAR) Library Synthesis Requiring a 3-Amino-1,2,4-triazole Scaffold with a Reactive Nitrile Handle

The combination of a 3-amino-1,2,4-triazole pharmacophore with a terminal nitrile on a four-carbon linker makes 4-(3-amino-1H-1,2,4-triazol-1-yl)butanenitrile an ideal starting scaffold for medicinal chemists constructing compound libraries targeting enzymes where the 3-amino-triazole moiety provides key hydrogen-bonding interactions (e.g., catalase, peroxidase, or histidine biosynthesis enzymes) [1]. The nitrile group can be subsequently elaborated into carboxylic acids, tetrazoles, or amidines to probe additional binding pockets, a synthetic route that is not accessible from simple 3-AT [2]. Its 98% purity specification ensures reliable yields in these multi-step sequences, reducing purification burden relative to lower-purity alternatives.

Agrochemical Lead Discovery: Herbicide and Plant Growth Regulator Candidate Elaboration

Bayer CropScience's patent family (WO2019/081307, US20180346520) extensively claims 3-amino-[1,2,4]-triazole derivatives bearing alkyl and cyanoalkyl substituents for herbicidal applications [3]. 4-(3-Amino-1H-1,2,4-triazol-1-yl)butanenitrile falls squarely within this claimed chemical space, positioning it as a privileged intermediate or screening candidate for agrochemical discovery programs targeting broadleaf weed control or plant growth regulation. The butanenitrile chain length provides a balance of lipophilicity for foliar uptake while the 3-amino group enables target enzyme engagement.

Chemical Biology Probe Development: Catalase and Peroxidase Inhibition Studies Requiring Modified 3-AT Scaffolds

The parent compound 3-amino-1,2,4-triazole (3-AT) is a well-characterized, irreversible catalase inhibitor and competitive inhibitor of imidazoleglycerol-phosphate dehydratase (His3) [4]. However, 3-AT's high polarity limits its utility in cellular assays requiring membrane penetration. 4-(3-Amino-1H-1,2,4-triazol-1-yl)butanenitrile, with its higher calculated logP, serves as a more cell-permeable prodrug or probe precursor. Its nitrile group also provides a spectroscopic handle (IR, Raman) for monitoring intracellular distribution, a capability absent in 3-AT.

Heterocyclic Building Block Procurement for Contract Research and Custom Synthesis

For CROs and custom synthesis laboratories, 4-(3-amino-1H-1,2,4-triazol-1-yl)butanenitrile offers differentiated value as a dual-reactive building block. The 3-amino group supports amide coupling or reductive amination, while the nitrile enables orthogonal transformations without protecting group manipulation [2]. The documented 98% purity with NMR, HPLC, and LC-MS traceability reduces quality control overhead and ensures batch-to-batch reproducibility, a critical factor when scaling reactions from milligram to multi-gram quantities.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR library synthesis
3-amino-triazole pharmacophore with reactive nitrile for carboxylate/tetrazole elaboration
Regioisomeric purity and synthetic tractability
Agrochemical lead discovery (herbicide/plant growth regulator)
Butanenitrile chain balances lipophilicity for foliar uptake; 3-amino enables target enzyme engagement
Patent-class alignment and scaffold diversity
Chemical biology probe development (catalase/peroxidase inhibition models)
Cell-permeable 3-AT analog with nitrile spectroscopic handle for intracellular tracking
Cellular permeability and probe distribution monitoring
CRO and custom synthesis building block procurement
Dual-reactive (amine + nitrile) scaffold without protecting group requirements
Batch-to-batch reproducibility and analytical traceability
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